molecular formula C17H23N3O5 B1468275 2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid CAS No. 1353498-46-0

2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Cat. No. B1468275
CAS RN: 1353498-46-0
M. Wt: 349.4 g/mol
InChI Key: BNDGPWJGJAPTCS-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines . The compound’s IUPAC name is {3-[(tert-butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .


Molecular Structure Analysis

The molecular formula of the compound is C17H22N2O5 . The InChI code is 1S/C17H22N2O5/c1-17(2,3)24-16(23)18-12-9-8-11-6-4-5-7-13(11)19(15(12)22)10-14(20)21/h4-7,12H,8-10H2,1-3H3,(H,18,23)(H,20,21) .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Mechanism of Action

The mechanism of Boc deprotection involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The Boc group is widely used in organic synthesis, and this compound could be used as a starting material in various chemical reactions . For example, it could be used in the synthesis of dipeptides . Furthermore, the compound could be used in drug development, polymer synthesis, and understanding biological processes.

properties

IUPAC Name

2-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-2-oxobenzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-15(23)18-9-6-10-19-12-7-4-5-8-13(12)20(16(19)24)11-14(21)22/h4-5,7-8H,6,9-11H2,1-3H3,(H,18,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDGPWJGJAPTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113705
Record name 1H-Benzimidazole-1-acetic acid, 3-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

CAS RN

1353498-46-0
Record name 1H-Benzimidazole-1-acetic acid, 3-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-2,3-dihydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353498-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-1-acetic acid, 3-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
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2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
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2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
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2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
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2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Reactant of Route 6
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2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

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